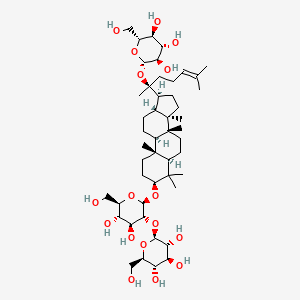

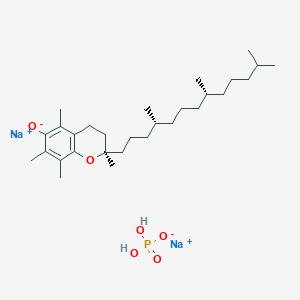

![molecular formula C₂₅H₃₆O₁₁ B1146698 1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇 CAS No. 1068088-78-7](/img/structure/B1146698.png)

1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inositol and its derivatives are of significant interest in the field of chemistry due to their wide range of applications and importance in biological systems. The compound belongs to a class of complex organic molecules characterized by multiple oxygens and methoxy groups attached to a cyclohexane ring, potentially offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of inositol derivatives often involves selective protection and deprotection strategies, along with specific functional group transformations. For example, Bae and Lakshman (2007) described the synthesis of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the reactivity of inositol nucleosides for SNAr chemistry, which could provide insights into similar methodologies for synthesizing the compound (Bae & Lakshman, 2007).

Molecular Structure Analysis

The molecular structure of inositol derivatives reveals the spatial arrangement of atoms and functional groups, critical for understanding their chemical reactivity and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For instance, the crystal structure of 2,4,6-tri-O-benzyl-myo-inositol provided insights into the conformation of substituted cyclohexane rings, which is relevant for analyzing the molecular structure of the requested compound (Graingeot, Brigando, & Benlian, 1996).

Chemical Reactions and Properties

Inositol derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and rearrangements. These reactions are influenced by the presence of protecting groups and the steric and electronic environment of the molecule. For example, the regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate to 2-O-benzoyl-myo-inositol showcased specific reactivity patterns that could apply to similar compounds (Godage, Riley, Woodman, & Potter, 2006).

Physical Properties Analysis

The physical properties of inositol derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for their application in various fields, such as pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of inositol derivatives, such as acidity, basicity, and reactivity towards different reagents, are crucial for their functionalization and application in synthesis. Studies on the reactivity and interaction motifs of specific inositol derivatives provide valuable insights into the chemical behavior of these compounds (Manoj, Gonnade, Bhadbhade, & Shashidhar, 2007).

科学研究应用

化学分析和性质

- 烷二醇的热容: 一项关于包括 1,2-乙二醇在内的各种烷二醇的热容的研究,提供了对类似化合物的热性质和稳定性的见解。此信息对于理解 1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇在不同温度条件下的行为至关重要 (Góralski & Tkaczyk, 2008).

化学反应和合成

- 环己二烯的臭氧化: 对环己二烯(包括 1,4-二取代化合物)的臭氧化的研究揭示了涉及环结构的化学反应的重要方面,这可能与 1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇 的合成或分解有关 (Griesbaum, Mertens, & Jung, 1990).

分子结构和光谱学

- 萘的红外光谱: 对二氮杂和三氮杂萘的红外光谱的研究为芳香化合物的分光表征提供了有价值的见解。此知识适用于确定 1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇 等复杂分子的结构和电子性质 (Armarego, Barlin, & Spinner, 1966).

光致发光特性

- 低聚-聚苯乙烯亚乙烯共聚物的发光: 对具有氢键侧链的光致发光分段低聚-聚苯乙烯亚乙烯共聚物的研究提供了对复杂有机分子的发光特性的见解。此类研究对于理解 1,6-O-[(1R,2R)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-3,4-O-[(1S,2S)-1,2-二甲氧基-1,2-二甲基-1,2-乙二基]-5-苯甲酸酯-肌醇 等化合物的潜在光致发光行为具有重要意义 (Sierra & Lahti, 2004).

属性

IUPAC Name |

[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O11/c1-22(28-5)24(3,30-7)35-19-16(33-22)15(26)17-20(36-25(4,31-8)23(2,29-6)34-17)18(19)32-21(27)14-12-10-9-11-13-14/h9-13,15-20,26H,1-8H3/t15?,16-,17?,18?,19?,20-,22?,23?,24?,25?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUCOFWGOADIO-SKVBPHLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C(O1)C(C3C(C2OC(=O)C4=CC=CC=C4)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(OC2[C@@H](O1)C(C3[C@@H](C2OC(=O)C4=CC=CC=C4)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156587407 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

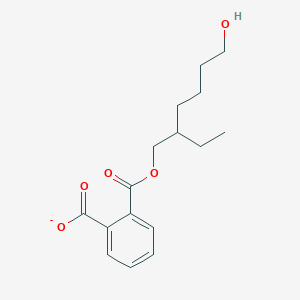

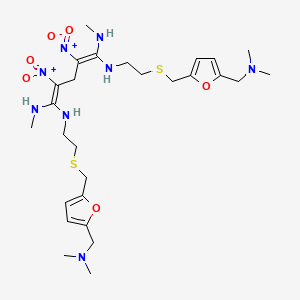

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

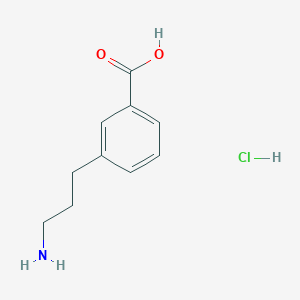

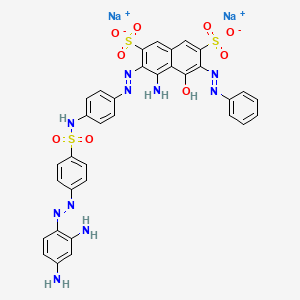

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)